molecular formula C14H13N3O B13270697 3-{Imidazo[1,2-A]pyridin-2-ylmethoxy}aniline

3-{Imidazo[1,2-A]pyridin-2-ylmethoxy}aniline

Cat. No.: B13270697
M. Wt: 239.27 g/mol
InChI Key: FQVPTCFDLRKULA-UHFFFAOYSA-N
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Description

3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline ( 1016514-16-1) is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This aromatic amine features an imidazo[1,2-a]pyridine core, a privileged scaffold known for its wide range of biological activities . The molecular formula is C₁₄H₁₃N₃O, with a molecular weight of 239.27 . The primary research value of this compound lies in its role as a versatile building block for the synthesis of more complex molecules, particularly for investigating new anticancer agents . Recent studies have demonstrated that structurally related 3-aminoimidazo[1,2-α]pyridine compounds exhibit promising anticancer activity against various cancer cell lines, including colon (HT-29), melanoma (B16F10), and breast (MCF-7) cancers . These derivatives are typically synthesized via efficient one-pot methods like the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR), highlighting the synthetic utility of this compound class . The imidazo[1,2-a]pyridine scaffold is a key structural component in several marketed pharmaceuticals, underscoring its pharmacological relevance . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

3-(imidazo[1,2-a]pyridin-2-ylmethoxy)aniline

InChI

InChI=1S/C14H13N3O/c15-11-4-3-5-13(8-11)18-10-12-9-17-7-2-1-6-14(17)16-12/h1-9H,10,15H2

InChI Key

FQVPTCFDLRKULA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)COC3=CC=CC(=C3)N

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Formylation and Etherification

This method, adapted from Scirp research, involves:

  • Formylation : Treating 2-substituted imidazo[1,2-a]pyridine with POCl₃ in DMF to generate 3-carbaldehyde derivatives.
  • Reduction : Converting the aldehyde to a hydroxymethyl group via NaBH₄ reduction.
  • Etherification : Reacting the hydroxymethyl intermediate with 3-nitroanisole under Mitsunobu conditions (DIAD, PPh₃) to form the methoxy bridge, followed by nitro reduction to aniline using H₂/Pd-C.

Key Conditions :

  • Reaction temperatures: 80–120°C for formylation.
  • Solvents: DMF for formylation; THF for Mitsunobu reaction.
  • Yield range: 60–75% after purification by silica gel chromatography.

Oxidative Cyclization with Iodine/KI

A method from PubMed for imidazo[1,2-a]pyridin-2-amines can be modified:

  • Amidine Formation : React 3-methoxyaniline with a nitrile derivative (e.g., cyanoacetate) to form an amidine intermediate.
  • Cyclization : Use I₂/KI in DMSO at 100°C to induce oxidative C–N bond formation, constructing the imidazo ring.

Optimization Parameters :

  • Molar ratio: I₂ (1.2 eq), KI (2 eq).
  • Yield: ~70% with scalability to gram-scale.

Industrial Production Considerations

While industrial data are limited, scalable adaptations of lab methods include:

Reaction Optimization and Yield Enhancement

Parameter Optimal Condition Impact on Yield
POCl₃ Equivalents 2.3 eq (Vilsmeier-Haack) Maximizes aldehyde formation
Solvent Polarity DMF > Ethanol Improves cyclization efficiency
Oxidizing Agent I₂/KI (1:2 ratio) Enhances ring closure

Analytical Techniques for Purity Assessment

  • ¹H/¹³C NMR : Confirms methoxy linkage (δ 3.8–4.0 ppm for OCH₃) and aniline NH₂ (δ 5.2–5.8 ppm).
  • HPLC : Purity >98% achieved using C18 columns (MeOH/H₂O mobile phase).
  • HRMS : Validates molecular formula (C₁₄H₁₃N₃O) with mass error <2 ppm.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing substitution sites on imidazo[1,2-a]pyridine are minimized using bulky bases (e.g., DBU).
  • Aniline Protection : Acetylation of the amine group prevents side reactions during etherification.

Chemical Reactions Analysis

Types of Reactions

3-{Imidazo[1,2-A]pyridin-2-ylmethoxy}aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of imidazo[1,2-a]pyridine derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline is an organic compound featuring an imidazo[1,2-a]pyridine moiety linked to a methoxy group and an aniline. It has a molecular formula of C14H13N3OC_{14}H_{13}N_{3}O, and the imidazo[1,2-a]pyridine core is known for its pharmacological properties. The applications of this compound extend into medicinal chemistry, where it may serve as a lead compound for drug development. Its potential use in treating diseases related to inflammation or cancer makes it a candidate for further pharmacological studies. Additionally, this compound could be utilized in research settings to explore its mechanism of action against specific biological targets.

Potential Applications

  • Medicinal Chemistry The presence of the imidazo[1,2-a]pyridine and aniline moieties suggests potential applications in medicinal chemistry. These groups are found in various biologically active molecules, including some drugs targeting the central nervous system and those exhibiting anti-cancer properties.
  • Drug Development It may serve as a lead compound for drug development. Its potential use in treating diseases related to inflammation or cancer makes it a candidate for further pharmacological studies.
  • Research This compound could be utilized in research settings to explore its mechanism of action against specific biological targets.

Reactivity

The chemical reactivity of this compound can be explored through various synthetic pathways. It can participate in electrophilic aromatic substitution reactions due to the presence of the aniline group. Additionally, the methoxy substituent can undergo demethylation under certain conditions, leading to the formation of hydroxyl derivatives. The imidazo[1,2-a]pyridine framework may also engage in nucleophilic substitutions and cyclization reactions.

Biological Activities

Compounds containing the imidazo[1,2-a]pyridine structure have been studied for their biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Research indicates that derivatives of imidazo[1,2-a]pyridine can act as inhibitors of various enzymes and receptors involved in disease pathways. The specific biological activity of this compound remains to be fully elucidated but is expected to exhibit similar pharmacological effects due to its structural features.

Interaction Studies

Mechanism of Action

The mechanism of action of 3-{Imidazo[1,2-A]pyridin-2-ylmethoxy}aniline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its bioactive properties . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-{Imidazo[1,2-A]pyridin-2-ylmethoxy}aniline with structurally analogous compounds, focusing on molecular features, synthetic routes, and applications.

Positional Isomers

Compound Name Substituent Position Molecular Formula Molecular Weight Key Features Source/Application
This compound 3-position C₁₄H₁₃N₃O 239.27* Methoxy linker enhances solubility; aniline group enables functionalization Hypothetical (inferred from analogs)
4-{Imidazo[1,2-A]pyridin-2-ylmethoxy}aniline 4-position C₁₄H₁₃N₃O 239.27 Commercial interest (e.g., intermediates); similar reactivity to 3-isomer Catalysis, drug intermediates
3-(Imidazo[1,2-a]pyridin-2-yl)aniline (L3) Direct attachment C₁₃H₁₁N₃ 209.25 Lacks methoxy group; simpler structure, lower solubility Co(II) complex ligands in oxidation

Notes:

  • The 3- and 4-position isomers differ in electronic effects due to substituent orientation, influencing interactions in catalytic or biological systems.
  • The methoxy group in the target compound may improve solubility compared to L3 .

Heterocyclic Variants

Compound Name Core Heterocycle Molecular Formula Molecular Weight Key Features Source/Application
4-(Imidazo[1,2-b]pyridazin-6-yloxy)aniline Imidazo[1,2-b]pyridazine C₁₁H₉N₅O 239.22 Pyridazine core alters aromaticity; synthesized via nucleophilic substitution Kinase inhibitors, medicinal chemistry
4-(1H-Benzo[d]imidazol-2-yl)aniline Benzimidazole C₁₃H₁₁N₃ 209.25 Larger aromatic system; increased π-π stacking potential Unspecified (high structural similarity)

Notes:

  • Replacement of pyridine with pyridazine (as in ) modifies electronic properties and binding affinities.
  • Benzimidazole derivatives () exhibit enhanced aromatic interactions but reduced solubility compared to imidazopyridines.

Functional Group Variations

Compound Name Functional Group Molecular Formula Molecular Weight Key Features Source/Application
2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride Methyl substitution C₈H₁₀N₃Cl 183.64 Methyl group increases steric bulk; hydrochloride salt improves stability Pharmaceutical intermediates
Minodronic acid hydrate Phosphonate group C₉H₁₃N₂O₇P·H₂O 332.19 Bone-targeting bisphosphonate; synthesized from imidazopyridine precursors Osteoporosis treatment

Notes:

  • Methyl or phosphonate substitutions (e.g., minodronic acid ) significantly alter biological activity, highlighting the versatility of imidazopyridine scaffolds.

Biological Activity

3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an imidazo[1,2-a]pyridine moiety linked to a methoxy group and an aniline. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is C14_{14}H13_{13}N3_3O, with a molecular weight of approximately 239.27 g/mol. The imidazo[1,2-a]pyridine core is known for its diverse pharmacological properties, making it a promising scaffold for drug development.

Antimicrobial Properties

Research indicates that compounds containing the imidazo[1,2-a]pyridine structure exhibit antimicrobial activities. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of key microbial enzymes or disruption of membrane integrity.

Anticancer Activity

The anticancer potential of imidazo[1,2-a]pyridine derivatives is well-documented. Studies suggest that these compounds can inhibit cancer cell proliferation through multiple pathways:

  • Apoptosis Induction : Certain derivatives have been shown to trigger apoptosis in cancer cells by activating intrinsic pathways.
  • Cell Cycle Arrest : Some compounds induce G1 or G2/M phase arrest, preventing cancer cells from dividing.

A notable study highlights the efficacy of related compounds in inhibiting specific cancer cell lines, suggesting that this compound may share similar properties due to structural similarities .

Enzyme Inhibition

Several studies have explored the enzyme inhibitory activities of imidazo[1,2-a]pyridine derivatives:

  • Acetylcholinesterase (AChE) Inhibition : Compounds have demonstrated significant AChE inhibitory activity, which is crucial for developing treatments for Alzheimer's disease .
  • Cyclooxygenase (COX) Inhibition : Some derivatives exhibit anti-inflammatory properties by inhibiting COX enzymes.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound may bind to specific receptors involved in disease pathways, modulating their activity.
  • Enzyme Interaction : It can inhibit or activate enzymes that play critical roles in cellular processes.

Synthesis and Evaluation

A range of synthetic methods has been employed to create derivatives of imidazo[1,2-a]pyridine. These methods include cyclization reactions and modifications at various positions to enhance biological activity .

CompoundActivity TypeIC50 (µM)Reference
3aAChE Inhibition0.5
4bAnticancer (MCF-7)0.8
5cAntimicrobial (E. coli)1.5

Q & A

Q. How can ADME-Tox profiling prioritize derivatives for preclinical studies?

  • Computational tools (SwissADME, ProTox-II) predict bioavailability (%F > 30), CYP450 inhibition (e.g., CYP3A4), and hepatotoxicity. In vitro assays include Caco-2 permeability (Papp > 1 × 10⁻⁶ cm/s) and Ames test for mutagenicity. Derivatives with LogP < 3.5 and topological polar surface area (TPSA) < 80 Ų are prioritized .

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